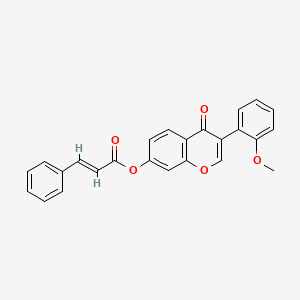

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate

Description

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O5/c1-28-22-10-6-5-9-19(22)21-16-29-23-15-18(12-13-20(23)25(21)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCAXZMVWODLMH-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate typically involves multi-step organic reactions. One common method is the condensation reaction between 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride and cinnamic acid in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the cinnamate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate involves its interaction with specific molecular targets and pathways. For instance, it acts as a tyrosinase inhibitor by binding to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent melanin production . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

*LogP values estimated using SwissADME or analogous tools.

†Predicted based on cinnamate’s aromaticity and ester chain length.

‡Inferred from similar cinnamate esters in .

Key Observations:

- Cinnamate vs. Benzoate/Propionate : The cinnamate group increases molecular weight and lipophilicity (LogP ~3.5) compared to 4-methylbenzoate (LogP 2.8) and propionate (LogP 2.1). This may enhance membrane permeability but reduce aqueous solubility .

- Carbamate vs. Ester : The dimethylcarbamate derivative (LogP 1.9) shows lower BBB permeability due to reduced lipophilicity, highlighting the importance of the ester group for CNS targeting .

Enzyme Inhibition and Neuroprotection

- 4-Methylbenzoate Analog: Demonstrated stable binding to AChE and BChE (RMSD <2.0 Å in MD simulations) and neuroprotective effects in Alzheimer’s models.

Pharmacokinetic and Drug-Likeness Profiles

- 4-Methylbenzoate Analog : Complies with Lipinski’s rule (MW <500, LogP <5), high gastrointestinal absorption, and synthetic accessibility score >4.0 .

- Cinnamate Analog : Likely violates Lipinski’s rule due to higher molecular weight (~378.4) and LogP (~3.5), which may limit oral bioavailability but enhance brain uptake .

- Propionate Analog : Optimal drug-likeness (MW 324.33, LogP 2.1) but shorter half-life due to esterase-mediated hydrolysis .

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate, a compound belonging to the chromenone class, has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C25H18O5

- CAS Number : 1164469-14-0

The biological activity of this compound is hypothesized to involve various biochemical pathways:

- Enzyme Interaction : Compounds with similar structures often interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Biochemical Pathways : Similar derivatives have been shown to influence pathways related to cell proliferation, apoptosis, and signal transduction.

Pharmacological Activities

The compound exhibits several biological activities:

- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells and inhibit their proliferation. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and death .

- Antimicrobial Properties : Like other cinnamate derivatives, it may possess antimicrobial effects against various pathogens. This is attributed to its ability to disrupt microbial cell membranes and metabolic processes .

- Anti-inflammatory Effects : Research indicates that it could inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

A study conducted on a series of chromenone derivatives demonstrated that this compound significantly inhibited the growth of melanoma cells. The compound was shown to induce G1 phase cell cycle arrest and increase ROS levels, leading to apoptosis .

Antimicrobial Study

Another investigation focused on the antimicrobial efficacy of similar compounds revealed that this compound exhibited substantial inhibitory effects against Gram-positive bacteria. The mechanism involved disruption of the bacterial membrane integrity, leading to cell lysis .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-benzamide | Moderate | Low | Moderate |

| N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide | High | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation of 7-hydroxy-4-oxochromene derivatives with cinnamoyl chloride. Key steps include:

- Base selection : Use of triethylamine or potassium carbonate to deprotonate the hydroxyl group .

- Solvent optimization : Reflux in acetone or dichloromethane improves yield and purity .

- Temperature control : Room temperature for condensation avoids side reactions like ester hydrolysis .

- Validation : Monitor progress via TLC or HPLC, and confirm structure using /-NMR and HRMS .

Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?

- Approach :

- NMR : Methoxy protons (δ ~3.8–4.0 ppm) and chromenone carbonyl (δ ~175–180 ppm) provide diagnostic peaks. Aromatic protons in the cinnamate group appear as doublets (J = 16 Hz) for trans-olefinic protons .

- IR : Stretching vibrations for ester carbonyl (~1720 cm) and chromenone carbonyl (~1650 cm) .

- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns unique to the cinnamate moiety .

Q. What preliminary biological assays are recommended to screen for bioactivity?

- Protocols :

- Antimicrobial : Broth microdilution assay against Gram-positive/negative bacteria (MIC values) .

- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

- Controls : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy vs. chloro groups) influence biological activity?

- SAR Analysis :

- Methoxy group : Enhances lipophilicity and membrane permeability, improving bioavailability .

- Cinnamate moiety : The α,β-unsaturated ester may act as a Michael acceptor, enabling covalent binding to cysteine residues in target enzymes .

- Comparative data : Derivatives with 4-chlorophenyl substituents show higher anticancer activity (IC < 10 µM) than methoxy analogs .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Case example : Discrepancies in antimicrobial activity may arise from:

- Strain variability : Use standardized strains (e.g., ATCC) .

- Solubility issues : Optimize DMSO concentration (<1% v/v) to avoid false negatives .

- Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin) .

- Statistical tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance .

Q. How can computational modeling predict binding modes with biological targets?

- Workflow :

- Target selection : Prioritize enzymes like topoisomerase II or COX-2 based on structural homology .

- Docking studies : Use AutoDock Vina to simulate interactions between the cinnamate group and catalytic pockets .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å) .

- Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC values .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key issues :

- Racemization : Avoid prolonged heating during esterification to preserve stereochemistry .

- Purification : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) .

- Catalyst selection : Enzymatic catalysts (e.g., lipases) improve enantioselectivity in ester formation .

Q. How do solvent polarity and pH affect the compound’s stability in formulation studies?

- Degradation pathways :

- Hydrolysis : Ester bonds degrade in aqueous buffers (pH > 7), forming cinnamic acid and chromenone derivatives .

- Oxidation : Protect from light/oxygen using amber vials and antioxidants (e.g., BHT) .

- Analytical methods : Track degradation via UPLC-MS/MS and quantify impurities (<0.1% per ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.